molecular formula C8H16O2 B590736 2-Heptanone, 6-hydroxy-5-methyl- (9CI) CAS No. 138047-79-7

2-Heptanone, 6-hydroxy-5-methyl- (9CI)

Cat. No.: B590736
CAS No.: 138047-79-7
M. Wt: 144.214
InChI Key: JTPMVCMMYOHLGD-UHFFFAOYSA-N
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Description

Contextualizing Branched and Hydroxylated Ketones in Natural Products and Synthetic Chemistry

Branched and hydroxylated ketones are prevalent structural motifs in a vast array of natural products and are pivotal intermediates in synthetic organic chemistry. The ketone's carbonyl group serves as a key site for carbon-carbon bond formation and other nucleophilic addition reactions, while the hydroxyl group can modulate solubility, introduce chirality, and act as a handle for further functionalization. lumenlearning.comwikipedia.org

In nature, these structures are found in compounds with diverse biological activities. For instance, the simple un-hydroxylated parent compound, 2-heptanone (B89624), is a naturally occurring semiochemical in honey bees and rodents and is found in various foods like cheese and beer. wikipedia.orgnih.gov The addition of hydroxyl and methyl groups increases the complexity and potential for stereoisomerism, leading to highly specific biological roles.

In synthetic chemistry, the creation of β-hydroxy ketones is a fundamental transformation, often achieved through the aldol (B89426) reaction. wikipedia.orgtaylorandfrancis.com Modern synthetic methods, including electrochemical and photochemical approaches, are being developed for the efficient and environmentally benign hydroxymethylation of ketones. rsc.orgresearchgate.netbohrium.com These methods provide access to chiral α-hydroxy ketones and other valuable building blocks for pharmaceuticals and complex molecule synthesis. researchgate.net

Significance of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) in Contemporary Chemical Science

While the broader class of hydroxylated ketones is well-studied, specific information on 2-Heptanone, 6-hydroxy-5-methyl- (9CI) is limited in current scientific literature. Its significance is primarily understood through its defined chemical structure and the potential activities inferred from related compounds. The compound is a constitutional isomer of other more extensively researched hydroxy-heptanones, and its unique substitution pattern—a ketone at the 2-position with methyl and hydroxyl groups at the 5- and 6-positions, respectively—suggests it may possess distinct chemical and biological properties that have yet to be explored.

The presence of two stereocenters (at carbons 5 and 6) means the compound can exist as multiple stereoisomers, each potentially having unique biological interactions. The specific stereoisomer (5S,6R)-6-Hydroxy-5-methylheptan-2-one is registered under CAS number 130650-58-7. guidechem.comnih.gov The current lack of extensive research on this specific molecule highlights a gap in the chemical space and presents an opportunity for future investigation into its synthesis, properties, and potential applications.

Chemical and Physical Properties of 2-Heptanone, 6-hydroxy-5-methyl- (9CI)
PropertyValue
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol guidechem.com
CAS Number130650-58-7 (for [R-(R,S)]- stereoisomer) guidechem.com
Canonical SMILESCC(CCC(=O)C)C(C)O guidechem.com
InChI KeyJTPMVCMMYOHLGD-POYBYMJQSA-N guidechem.com

Overview of Research Trajectories for Hydroxy-Substituted Heptanones

Research into hydroxy-substituted heptanones has followed several distinct trajectories, primarily focusing on isomers of the title compound. A major area of investigation is their role as semiochemicals. For instance, various heptanone derivatives are known to function as pheromones in rodents. wikipedia.org This suggests that 2-Heptanone, 6-hydroxy-5-methyl-, could be a candidate for similar biological signaling studies.

Another significant research avenue is in the synthesis and application of these compounds as building blocks for more complex molecules. The synthesis of β-hydroxy ketones and α,β-unsaturated ketones via crossed-condensation reactions is a well-established industrial process, used in the preparation of solvents and specialty chemical intermediates. google.com Furthermore, related compounds like 6-methyl-2-heptanone, which lacks the hydroxyl group, have been identified as volatile organic compounds from Bacillus subtilis with potent antifungal activity against plant pathogens. This opens a potential line of inquiry into the antimicrobial properties of its hydroxylated analogue.

The synthesis of various substituted ketones is also crucial for the flavor and fragrance industry. thegoodscentscompany.com Research into hydroxy-substituted chalcones, which are also ketones, has shown their potential as tyrosinase inhibitors for use as depigmentation agents. nih.gov These diverse applications of structurally related ketones underscore the potential research directions for 2-Heptanone, 6-hydroxy-5-methyl-, from agriculture to medicinal chemistry.

Properties

CAS No.

138047-79-7

Molecular Formula

C8H16O2

Molecular Weight

144.214

IUPAC Name

6-hydroxy-5-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3

InChI Key

JTPMVCMMYOHLGD-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)C(C)O

Synonyms

2-Heptanone, 6-hydroxy-5-methyl- (9CI)

Origin of Product

United States

Nomenclature, Isomerism, and Stereochemical Considerations of 2 Heptanone, 6 Hydroxy 5 Methyl 9ci

Systematic and Common Nomenclature of 2-Heptanone (B89624), 6-hydroxy-5-methyl- (9CI)

The nomenclature of organic compounds is governed by a set of systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that every compound has a unique and unambiguous name. The compound in focus is systematically named 6-hydroxy-5-methylheptan-2-one (B13389898) according to IUPAC conventions.

In addition to the systematic IUPAC name, the Chemical Abstracts Service (CAS) provides a registry number and a specific indexing name. The name "2-Heptanone, 6-hydroxy-5-methyl-" is the designation used in the 9th Collective Index (9CI) of Chemical Abstracts. It is important to note that a specific common or trivial name for this compound is not widely established in scientific literature. Instead, it is typically referred to by its systematic or CAS index name, often with stereochemical descriptors.

For instance, one of its stereoisomers is cataloged as 2-Heptanone, 6-hydroxy-5-methyl-, [R-(R,S)]- (9CI)**, which corresponds to the IUPAC name (5S,6R)-6-hydroxy-5-methylheptan-2-one . nih.govacs.orgresearchgate.net This highlights the critical role of stereochemical notation in distinguishing between the different spatial arrangements of the molecule's atoms.

Nomenclature Type Name
Systematic IUPAC Name 6-hydroxy-5-methylheptan-2-one
CAS 9th Collective Index (9CI) Name 2-Heptanone, 6-hydroxy-5-methyl-
Synonym for a specific stereoisomer (5S,6R)-6-hydroxy-5-methylheptan-2-one
CAS Name for a specific stereoisomer 2-Heptanone, 6-hydroxy-5-methyl-, [R-(R,S)]- (9CI)

Chirality and Stereoisomeric Forms of 2-Heptanone, 6-hydroxy-5-methyl- (9CI)

The structure of 6-hydroxy-5-methylheptan-2-one contains two chiral centers, which are carbon atoms bonded to four different groups. These chiral centers are located at positions 5 and 6 of the heptane (B126788) chain. The presence of two distinct chiral centers means that the molecule can exist in four possible stereoisomeric forms.

The four stereoisomers are a combination of the possible configurations (R or S) at each chiral center:

(5R, 6R)-6-hydroxy-5-methylheptan-2-one

(5S, 6S)-6-hydroxy-5-methylheptan-2-one

(5R, 6S)-6-hydroxy-5-methylheptan-2-one

(5S, 6R)-6-hydroxy-5-methylheptan-2-one

The (5R, 6R) and (5S, 6S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (5R, 6S) and (5S, 6R) isomers constitute another pair of enantiomers. The relationship between any other pairing of these isomers (e.g., (5R, 6R) and (5R, 6S)) is diastereomeric, meaning they are stereoisomers that are not mirror images of each other.

Stereoisomer CAS Registry Number
(5S,6R)-6-hydroxy-5-methylheptan-2-one130650-58-7 nih.govacs.orgresearchgate.net
(5R,6R)-6-hydroxy-5-methylheptan-2-oneData not widely available
(5S,6S)-6-hydroxy-5-methylheptan-2-oneData not widely available
(5R,6S)-6-hydroxy-5-methylheptan-2-oneData not widely available

Stereochemical Assignment Methodologies (e.g., [R-(R,S)]- designation)

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns a priority to each of the four substituents attached to the chiral center based on atomic number. The atom with the highest atomic number receives the highest priority. If there is a tie, the process continues to the next atoms along the chains until a point of difference is found.

Once priorities are assigned, the molecule is oriented so that the lowest-priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is designated as 'S' (from the Latin sinister, meaning left).

The designation [R-(R,S)]-** is a method of indicating relative and absolute stereochemistry. In this notation, the 'R' outside the parentheses refers to the absolute configuration of a reference stereocenter. The 'R' and 'S' inside the parentheses describe the relative configuration of the other stereocenters concerning the reference center. For 2-Heptanone, 6-hydroxy-5-methyl-, [R-(R,S)]- (9CI), this corresponds to the (5S,6R) isomer. acs.orgresearchgate.net

Impact of Stereochemistry on Research Outcomes

The stereochemistry of 2-Heptanone, 6-hydroxy-5-methyl- is of significant importance in the field of chemical synthesis, particularly in the creation of biologically active molecules such as insect pheromones. A notable example is its use as a key intermediate in the synthesis of the four stereoisomers of 3,11-dimethyl-2-nonacosanone, the female-produced sex pheromone of the German cockroach (Blattella germanica). nih.gov

In a pivotal study, a racemic mixture of (5RS,6R)-6-hydroxy-5-methyl-2-heptanone was chromatographically separated to yield the pure (5R,6R) and (5S,6R) isomers. nih.gov These separated, stereochemically pure intermediates were then used to synthesize the four stereoisomers of the cockroach pheromone.

A fascinating outcome of this research was the finding that all four stereoisomers of the final pheromone, 3,11-dimethyl-2-nonacosanone, exhibited approximately equal biological activity. nih.gov This is an unusual discovery in the study of pheromones, where often only one specific stereoisomer is active, and others can be inactive or even inhibitory. This research underscores the critical role of preparing stereochemically defined precursors like the isomers of 6-hydroxy-5-methylheptan-2-one to elucidate the structure-activity relationships of complex natural products. The ability to synthesize and test all possible stereoisomers provides invaluable insight into the chemical ecology and sensory biology of the target organism.

Synthetic Methodologies for 2 Heptanone, 6 Hydroxy 5 Methyl 9ci and Analogues

Chemical Synthesis Routes

The construction of 2-Heptanone (B89624), 6-hydroxy-5-methyl-, a molecule featuring both a ketone and a secondary alcohol, can be achieved through several distinct synthetic routes. These methods primarily involve the formation of the carbon skeleton followed by the introduction and modification of the required functional groups.

Hydrolysis-Based Approaches (e.g., from unsaturated precursors like 6-methyl-5-hepten-2-one (B42903) derivatives)

A common and direct precursor for the synthesis of hydroxylated heptanones is 6-methyl-5-hepten-2-one. nih.gov This unsaturated ketone is a key intermediate in the industrial production of various fragrances and vitamins. prepchem.com The introduction of the hydroxyl group onto the carbon backbone can be accomplished via hydration reactions across the carbon-carbon double bond.

One straightforward method involves the acid-catalyzed hydration of 6-methyl-5-hepten-2-one. For the synthesis of the structural isomer 6-hydroxy-6-methyl-2-heptanone, treatment of the precursor with 35% sulfuric acid at room temperature has been reported to yield the final product in 85% after neutralization and distillation. prepchem.com Similar acid-catalyzed additions can be performed using other nucleophiles; for instance, the reaction of 6-methylhept-5-en-2-one with methanol (B129727) in the presence of concentrated sulfuric acid yields 6-methoxy-6-methyl-2-heptanone. guidechem.com

Another hydrolysis-based approach involves the conversion of a precursor acetate (B1210297). The hydrolysis of 6-methyl-5-hydroxy-2-heptanone acetate using an alcoholic sodium hydroxide (B78521) solution can yield the desired 6-methyl-5-hydroxy-2-heptanone, although side products like 2-isopropyl-5-methyl-5-ethoxy-tetrahydrofuran can also form. rsc.org Furthermore, derivatives such as 5-bromo-6-hydroxy-6-methyl-2-heptanone can be synthesized from 6-methyl-5-hepten-2-one via reactions with reagents like N-Bromosuccinimide (NBS) in aqueous solutions, which introduces both a hydroxyl and a bromo group across the double bond. ox.ac.uk

Aldol (B89426) Condensation and Subsequent Transformations

Aldol condensation is a powerful C-C bond-forming reaction used to construct the carbon skeleton of 2-heptanone analogues. prepchem.com The cross-aldol condensation between isovaleraldehyde (B47997) and acetone (B3395972) is a well-documented route. nih.govnih.gov This reaction, typically catalyzed by an aqueous alkali such as sodium hydroxide or potassium hydroxide, initially forms a β-hydroxyketone. nih.govgoogle.com

Specifically, the condensation of isovaleraldehyde and acetone yields 4-hydroxy-6-methylheptan-2-one. google.com This intermediate can then be subjected to subsequent transformations. Under the reaction conditions, this β-hydroxyketone can dehydrate to form 6-methyl-3-hepten-2-one, which can then be selectively hydrogenated to the saturated 6-methylheptan-2-one. nih.gov A two-stage process where the aldol condensation is performed first, followed by dehydration and hydrogenation in the presence of a Brønsted acid and a heterogeneous precious-metal catalyst, is also described. nih.govlookchem.com While this route is effective for producing the carbon backbone and related ketones, it typically yields the 4-hydroxy isomer, which would require further synthetic steps to be converted to the target 2-Heptanone, 6-hydroxy-5-methyl-.

Regioselective and Stereoselective Syntheses of Hydroxyl and Methyl Groups

The structure of 2-Heptanone, 6-hydroxy-5-methyl- contains two adjacent stereocenters at positions C5 and C6. Consequently, controlling the relative and absolute stereochemistry of the methyl and hydroxyl groups is a significant synthetic challenge. Advanced asymmetric synthesis methods are required to produce specific stereoisomers, such as (5S,6R)-6-Hydroxy-5-methylheptan-2-one. guidechem.comnih.govuwindsor.ca

Stereocontrol can be established by using chiral precursors. For example, the asymmetric synthesis of (R)-sulcatol (6-methylhept-5-en-2-ol), a closely related unsaturated alcohol, has been achieved. ox.ac.uk This synthesis employs a stereoselective conjugate addition of a chiral lithium amide to an unsaturated ester, followed by a series of transformations including a stereospecific Meisenheimer rearrangement. rsc.orgox.ac.uk Such a chiral precursor could, in principle, be converted to the target ketone with defined stereochemistry.

Alternatively, reagent-controlled methods can establish the desired stereochemistry. The formation of 1,3-diol systems, which is structurally related to the 5-hydroxy-6-methyl arrangement, can be achieved with high diastereoselectivity by the careful choice of reducing agents acting on a β-hydroxy ketone precursor. purdue.edu For the direct construction of the carbon skeleton with stereocontrol, modern aldol reactions are particularly powerful. The use of titanium enolates, generated from chiral ester derivatives, can lead to highly diastereoselective syn- or anti-aldol products. By selecting the appropriate chiral auxiliary and reaction conditions, one could control the formation of the desired diastereomer of 6-hydroxy-5-methyl-2-heptanone. The successful isolation of specific isomers like [R-(R,S)]- confirms that such stereoselective syntheses are feasible. guidechem.comuwindsor.ca

Novel Catalytic and Reagent-Based Syntheses

Recent advancements in organic synthesis have introduced novel catalysts and reagents that can be applied to the synthesis of 2-Heptanone, 6-hydroxy-5-methyl- and its analogues. Organocatalysis, for instance, offers mild and environmentally friendly alternatives to traditional metal or acid/base catalysis. L-proline has been shown to catalyze asymmetric transfer aldol reactions, which could be adapted to form the chiral backbone of the target molecule.

In the realm of metal catalysis, titanium tetrachloride (TiCl₄) has been effectively used to promote highly diastereoselective syn- and anti-aldol reactions by generating titanium enolates that react via a chelated transition state. For transformations of related unsaturated systems, sequential catalysis involving palladium-catalyzed cross-coupling followed by a copper-catalyzed asymmetric conjugate reduction has been developed to create chiral β-alkynyl ketones, demonstrating the power of combining different catalytic cycles. nih.gov Furthermore, the dehydration of hydroxyketone intermediates, a key step in some synthetic routes, can be achieved using catalysts like phosphoric acid on a pumice support at high temperatures. rsc.org

Challenges and Optimization in Laboratory Synthesis

The laboratory synthesis of 2-Heptanone, 6-hydroxy-5-methyl- is accompanied by several challenges that necessitate careful optimization of reaction conditions.

A primary challenge is the control of selectivity. In aldol condensation routes, the reaction can stop at the β-hydroxyketone stage, or proceed to dehydration, depending on the temperature and catalyst. nih.govnih.gov Lower temperatures favor the formation of the hydroxyketone but may lead to incomplete conversion, while higher temperatures promote the formation of the α,β-unsaturated ketone. nih.gov

The stability of intermediates is another concern. For example, the bromohydrin intermediate, 5-bromo-6-hydroxy-6-methyl-2-heptanone, is sensitive and prone to decomposition when exposed to even mild acidic or basic conditions. ox.ac.uk This requires the development of neutral and mild reaction conditions for subsequent transformations.

Multi-stage syntheses, while often necessary, present their own difficulties. Processes that require a change in the catalytic environment, such as moving from a basic aldol condensation to an acidic dehydration/hydrogenation, are complex and can be economically inefficient on an industrial scale. nih.govnih.gov Such routes often suffer from issues of poor atom economy, the formation of stoichiometric salt waste, and the need for extensive purification between steps. nih.gov

Optimization often involves a systematic study of reaction parameters. For the related methoxylation of 6-methylhept-5-en-2-one, the influence of temperature on reaction time and product purity was studied to find an optimal balance, as shown in the table below. guidechem.com

Temperature (°C)Reaction Time (h)GC Conversion Rate (%)GC Purity after Reaction (%)
402830.7513.1
502286.364.4
602190.257.3

Table 1: Influence of Temperature on the Methoxylation of 6-methylhept-5-en-2-one. guidechem.com

Biosynthesis and Biotransformation Pathways Involving 2 Heptanone, 6 Hydroxy 5 Methyl 9ci

Microbial Biogenesis of Ketones (e.g., role of Kocuria in 2-heptanone (B89624) formation)

The biogenesis of methyl ketones, such as the parent compound 2-heptanone, is well-documented in various bacteria. These microorganisms can produce a range of volatile organic compounds (VOCs) as part of their secondary metabolism. Research has shown that bacteria associated with honey bees (Apis mellifera L.) are capable of producing 2-heptanone, a compound known to have anesthetic properties against the parasitic mite Varroa destructor nih.govmdpi.comnih.gov.

A study evaluating several bacterial strains isolated from honey bees demonstrated that 2-heptanone production is strain-specific. nih.govnih.govresearchgate.net For instance, isolates of Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei were all found to produce 2-heptanone in detectable quantities. nih.govnih.govresearchgate.net The genus Kocuria, which inhabits diverse environments including soil and human skin, is recognized for its production of various secondary metabolites, such as the potent antibacterial thiopeptide kocurin. researchgate.netnih.gov While direct production of 2-heptanone by Kocuria is noted in the context of broader microbial capabilities, the specific strains identified for its synthesis in recent studies provide concrete examples of this microbial process. nih.govnih.gov

The formation of 2-Heptanone, 6-hydroxy-5-methyl- would likely occur as a subsequent biotransformation step, where the microbially produced 2-heptanone or a methylated precursor is hydroxylated by specific microbial enzymes.

Table 1: Production of 2-Heptanone by Hive-Associated Bacteria

Bacterial Strain Family 2-Heptanone Concentration (ng/mL)
Acetobacteraceae bacterium Acetobacteraceae 2.6
Bacillus thuringiensis Bacillaceae 1.5
Apilactobacillus kunkeei Lactobacillaceae 1.9

Data sourced from a study quantifying 2-heptanone production in culture filtrates via SPME-GC-MS analysis. nih.govresearchgate.net

Enzymatic Pathways Leading to β-Ketoacids and Methyl Ketones

The fundamental pathway for the biosynthesis of methyl ketones in many organisms begins with fatty acid metabolism. nih.gov Fatty acids are broken down through β-oxidation in the mitochondria to produce acetyl-CoA molecules. nih.gov In processes like ketogenesis, which occurs primarily in the liver mitochondria of animals, two acetyl-CoA molecules are combined to form acetoacetyl-CoA. nih.gov

This is then converted to acetoacetate (B1235776), a primary ketone body and a type of β-ketoacid. nih.gov While acetoacetate itself can be decarboxylated to form acetone (B3395972), a similar and more general pathway is responsible for producing longer-chain methyl ketones. This process involves the enzymatic hydrolysis of β-ketoacyl-CoA or β-ketoacyl-ACP (acyl carrier protein) intermediates from fatty acid synthesis, yielding a free β-ketoacid. This β-ketoacid is unstable and is subsequently decarboxylated by a β-ketoacid decarboxylase enzyme, which removes the carboxyl group as CO2 and generates a methyl ketone. youtube.com The formation of the C7 backbone of 2-heptanone would proceed via this route from a corresponding C8 β-ketoacid.

Role as a Metabolite or Intermediate in Natural Systems (e.g., Escherichia coli metabolism)

Ketones are central intermediates in the metabolism of virtually all organisms. In humans, 2-heptanone has been identified as a metabolite of n-heptane, found in the urine of workers exposed to heptane (B126788) in industrial settings. wikipedia.org This indicates that the heptanone structure can be generated in vivo through the oxidation of alkanes. While the specific role of 2-Heptanone, 6-hydroxy-5-methyl- as a metabolite in bacteria like Escherichia coli is not explicitly detailed in available research, the antimicrobial properties of extracts from plants like Artemisia annua, which contain various ketones, have been tested against E. coli. researchgate.net

Given that ketones are key metabolic nodes, it is plausible that 2-Heptanone, 6-hydroxy-5-methyl- could act as a transient intermediate in the catabolism or biosynthesis of more complex molecules in various microorganisms. Its structure, featuring both a ketone and a hydroxyl group, makes it a versatile substrate for further enzymatic modification, such as oxidation, reduction, or conjugation.

In Vivo Formation and Conversion Mechanisms

The in vivo formation of 2-Heptanone, 6-hydroxy-5-methyl- likely proceeds from a precursor ketone that undergoes enzymatic modification. For example, 6-methyl-5-hepten-2-one (B42903) is a known acyclic monoterpene and an important intermediate in the synthesis of various flavors and terpenoids. chemicalbook.com The saturation of its double bond followed by hydroxylation could yield the target compound.

Alternatively, a precursor such as 5-methyl-2-heptanone (B97569) could be directly hydroxylated. The oxidation of methyl groups is a known metabolic process. Studies on structurally related synthetic compounds have investigated the metabolic activation of a 6-methyl group, speculating that it is oxidized in vivo to a hydroxymethyl or formyl group. nih.gov This suggests a likely mechanism for the formation of the 6-hydroxy group on the 5-methyl-2-heptanone backbone. Such conversions are typically catalyzed by hydroxylase enzymes, such as cytochrome P450s, which are widespread in nature. nih.govacs.org

Phytochemical Contexts (e.g., within Artemisia annua L. and related terpenoid metabolism)

Artemisia annua L. (sweet wormwood) is renowned for its complex phytochemical profile, particularly its rich diversity of terpenoids. tandfonline.com Terpenoids are synthesized via two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. tandfonline.com These pathways produce the five-carbon precursors that are assembled into the vast array of terpenes found in the plant.

The essential oil of A. annua contains a high proportion of monoterpenes and sesquiterpenes, with ketones being prominent constituents. mdpi.com Major volatile ketones identified include artemisia ketone, camphor, and 1,8-cineole. mdpi.com Although 2-Heptanone, 6-hydroxy-5-methyl- has not been explicitly identified as a major component, its structure is consistent with that of an acyclic monoterpenoid derivative. The presence of related structures like 6-methyl-5-hepten-2-one in nature as a key synthetic intermediate for terpenoids further supports this possibility. chemicalbook.com Therefore, it is plausible that 2-Heptanone, 6-hydroxy-5-methyl- exists as a minor constituent or a metabolic intermediate within the intricate network of terpenoid biosynthesis and biotransformation in A. annua and related plants. nih.govnih.gov

Investigating Enzyme Systems Involved in Hydroxylation and Methylation

The conversion of a precursor molecule to 2-Heptanone, 6-hydroxy-5-methyl- requires specific enzyme systems capable of hydroxylation and potentially methylation. Hydroxylation, particularly of challenging C-H bonds, is a critical reaction in secondary metabolism, often catalyzed by metalloenzymes. acs.org

Key Enzyme Families in Hydroxylation:

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is central to the biosynthesis and modification of terpenoids in plants like Artemisia annua. nih.gov For example, the enzyme CYP71AV1 is a P450 oxidase responsible for multiple oxidation steps in the artemisinin (B1665778) pathway. nih.gov P450s are prime candidates for catalyzing the hydroxylation of a ketone precursor at the C6 position.

Alkane Hydroxylases (AHs): Found in microorganisms that degrade hydrocarbons, these enzymes, such as AlkB-related hydroxylases, specialize in oxidizing alkanes to alcohols. acs.orgnih.gov An analogous enzyme could act on a ketone substrate.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate. While some are involved in hydroxylation, their mechanisms are diverse. acs.org

The formation of the 6-hydroxy-5-methyl structure likely involves the action of a regioselective hydroxylase, such as a P450, on a 5-methyl-2-heptanone precursor. The methyl group at the C5 position would be introduced earlier in the biosynthetic pathway, likely derived from the branched-chain structures common in terpenoid synthesis.

Table 2: Investigated Hydroxylating Enzyme Systems

Enzyme Class Typical Function Potential Role
Cytochrome P450s Steroid and terpenoid biosynthesis, drug metabolism Hydroxylation of a ketone precursor at the C6 position. nih.gov
Alkane Hydroxylases Degradation of alkanes in microbes Oxidation of the alkyl chain of a ketone. acs.org
Methane Monooxygenases Hydroxylation of short-chain alkanes Broad substrate activity could include ketones. acs.org

Advanced Analytical Characterization and Detection of 2 Heptanone, 6 Hydroxy 5 Methyl 9ci

Chromatographic Techniques

Chromatographic methods are essential for the separation and analysis of 2-Heptanone (B89624), 6-hydroxy-5-methyl- from complex mixtures. These techniques leverage the compound's physicochemical properties, such as polarity and volatility, to achieve effective separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Heptanone, 6-hydroxy-5-methyl-. In GC, the compound is vaporized and separated from other components in a sample based on its partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio.

For the quantitative and qualitative analysis of hydroxylated ketones, a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is commonly employed. researchgate.netresearchgate.net The temperature of the GC oven is typically programmed to ramp up, ensuring the separation of compounds with a range of boiling points.

For quantitative analysis, a calibration curve would be prepared using standards of known concentration. The concentration of 2-Heptanone, 6-hydroxy-5-methyl- in a sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Hydroxy Ketones

ParameterValue
Column Capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net
Injector Temperature 250 °C
Oven Program Start at 50°C, hold for 1 min, ramp to 220°C at 20°C/min, hold for 1 min researchgate.net
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
MS Detector Quadrupole or Ion Trap

Liquid Chromatography (LC) Techniques, including HPLC

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of less volatile or thermally labile compounds. For ketones, HPLC analysis often involves derivatization to enhance detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a highly chromophoric hydrazone. nih.govguidechem.comwaters.com

The separation of 2-Heptanone, 6-hydroxy-5-methyl- using HPLC would typically be performed in a reversed-phase mode, utilizing a C8 or C18 column. guidechem.comanalytics-shop.comsigmaaldrich.comvwr.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used, often in a gradient elution to optimize the separation of compounds with varying polarities. nih.govguidechem.com

For instance, the related compound 2-Heptanone, 6-methyl- has been analyzed using a reversed-phase HPLC method with a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov For mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. nih.gov

Table 2: Example HPLC Conditions for Analysis of Related Ketones

ParameterValue
Column C18, e.g., Supelco C18 (25 cm x 4.6 mm, 5 µm) guidechem.com
Mobile Phase Gradient of Methanol/Acetonitrile and Water guidechem.com
Detector UV-Vis Diode-Array Detector (DAD) at 365 nm (for DNPH derivatives) nih.gov
Flow Rate 1.0 mL/min
Temperature 30 °C

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. GC-MS, as discussed previously, is a prime example. Another powerful hyphenated technique is liquid chromatography-mass spectrometry (LC-MS).

LC-MS would be particularly useful for the analysis of 2-Heptanone, 6-hydroxy-5-methyl- if the compound is present in a complex matrix or if it is thermally unstable. The separation is achieved by HPLC, and the eluting compounds are introduced into a mass spectrometer for detection and identification. A recently developed LC-MS/MS method for the quantification of ketone bodies utilized a C18 column with a water/methanol gradient. nih.gov This approach allows for high sensitivity and specificity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are crucial for the definitive structural elucidation of molecules like 2-Heptanone, 6-hydroxy-5-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 2-Heptanone, 6-hydroxy-5-methyl-, distinct signals would be expected for the different types of protons in the molecule. Protons on the carbon adjacent to the carbonyl group (the α-protons) would appear in the range of 2.0-2.5 ppm. libretexts.orglibretexts.org The protons of the methyl group at the other end of the chain (C1) would likely appear as a singlet around 2.1 ppm. The proton on the carbon bearing the hydroxyl group (C6) would be expected to resonate in the region of 3.5-4.5 ppm, and the proton of the hydroxyl group itself would give a broad signal that can vary in position depending on concentration and solvent. The methyl groups at C5 and C7 would show signals in the aliphatic region, likely as doublets due to coupling with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbon (C2) would be the most downfield signal, typically appearing in the range of 200-215 ppm. libretexts.orgwikipedia.org The carbon attached to the hydroxyl group (C6) would be expected in the 60-75 ppm region. The other aliphatic carbons would resonate at higher field strengths (lower ppm values).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Ketones

Spectrum TypeFunctional GroupExpected Chemical Shift (ppm)
¹H NMR Protons α to C=O2.0 - 2.5 libretexts.orglibretexts.org
-CH-OH~3.5 - 4.5
-OHVariable, broad
¹³C NMR C=O200 - 215 libretexts.orgwikipedia.org
-C-OH60 - 75

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which is invaluable for structural elucidation. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed, corresponding to the molecular weight of 2-Heptanone, 6-hydroxy-5-methyl- (144.21 g/mol ). nih.gov

The fragmentation pattern is influenced by the functional groups present. For ketones, characteristic fragmentation pathways include α-cleavage and the McLafferty rearrangement. libretexts.orglibretexts.orglibretexts.org

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. For 2-Heptanone, 6-hydroxy-5-methyl-, α-cleavage could result in the loss of a methyl radical (CH₃•) to give a fragment with m/z 129, or the loss of the C₅H₁₁O• side chain to give an acylium ion with m/z 43.

McLafferty Rearrangement: This rearrangement is characteristic of ketones with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in the formation of a neutral alkene and a new radical cation. For 2-Heptanone, 6-hydroxy-5-methyl-, the McLafferty rearrangement would likely lead to a prominent fragment ion.

The mass spectrum of the isomer 6-Hydroxy-6-methyl-2-heptanone shows characteristic peaks at m/z 59, 58, 43, and 116. nih.gov The peak at m/z 59 is particularly significant and likely arises from cleavage of the C2-C3 bond. The fragmentation pattern of 2-Heptanone, 6-hydroxy-5-methyl- would be expected to show some similar fragments, but also distinct fragments due to the different positions of the methyl and hydroxyl groups.

Table 4: Major Mass Spectral Fragments for 6-Hydroxy-6-methyl-2-heptanone

m/zRelative Intensity
5999.99
5878.20
4374.80
11623.60
4117.90
(Data from PubChem CID 78762) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Heptanone, 6-hydroxy-5-methyl-, the IR spectrum provides characteristic absorption bands that confirm its structure. The key functional groups, a hydroxyl (-OH) group and a carbonyl (C=O) group of the ketone, exhibit distinct vibrational frequencies.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)
C=O (Ketone)~1715 (strong, sharp)
C-H (Alkyl)2850-3000

This table is predictive and based on the analysis of structurally similar compounds.

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD)) for Stereoisomer Analysis

2-Heptanone, 6-hydroxy-5-methyl- possesses two stereocenters, at the C5 and C6 positions, leading to the possibility of four stereoisomers: (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R). Chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for distinguishing between these enantiomers and diastereomers, which often exhibit identical physical properties and spectroscopic data in achiral environments.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques are particularly sensitive to the spatial arrangement of atoms around a chiral center. The specific rotation and CD spectra are unique for each stereoisomer, allowing for their identification and quantification in a mixture. For instance, the specific stereoisomer 2-Heptanone, 6-hydroxy-5-methyl-, [R-(R,S)]- has a defined stereochemistry that can be confirmed using these methods. guidechem.com

Sample Preparation and Enrichment Techniques (e.g., Headspace Solid-Phase Microextraction (SPME))

The analysis of volatile and semi-volatile compounds like 2-Heptanone, 6-hydroxy-5-methyl- from complex matrices often requires a sample preparation step to isolate and concentrate the analyte of interest. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. mdpi.com

HS-SPME involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. mdpi.com Volatile and semi-volatile compounds partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.govmdpi.com

The efficiency of HS-SPME is influenced by several factors that need to be optimized for each specific application:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a moderately polar compound like 2-Heptanone, 6-hydroxy-5-methyl-, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable. nih.gov

Extraction Temperature and Time: Increasing the temperature generally enhances the volatility of the analyte, leading to higher concentrations in the headspace and faster extraction. nih.gov However, excessively high temperatures can degrade the analyte or the sample matrix. The extraction time needs to be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. mdpi.com

Sample Matrix Effects: The composition of the sample matrix can significantly impact extraction efficiency. The addition of salt (salting out) can increase the volatility of the analyte by decreasing its solubility in the aqueous phase. nih.gov Sample dilution may also be necessary to minimize matrix interference. mdpi.com

ParameterTypical RangeRationale
Fiber CoatingDVB/CAR/PDMS, PDMS, PASelection based on analyte polarity and volatility. nih.gov
Extraction Temperature40 - 80 °CTo increase analyte volatility without causing degradation. nih.govnih.gov
Extraction Time20 - 60 minTo allow for sufficient partitioning of the analyte to the fiber. mdpi.com
Desorption Temperature240 - 270 °CTo ensure complete transfer of the analyte to the GC. nih.gov
Desorption Time2 - 5 minTo ensure complete transfer without degrading the fiber. mdpi.com

Method Validation for Specific Matrices (e.g., biological samples, environmental samples)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. For the quantification of 2-Heptanone, 6-hydroxy-5-methyl- in specific matrices like biological fluids or environmental samples, a comprehensive validation process is required. who.int

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This is often demonstrated by analyzing blank matrix samples from different sources to check for interferences. who.int

Linearity and Range: The range of concentrations over which the method is linear, demonstrated by a calibration curve. A linear relationship between the analyte concentration and the instrument response should be established.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. Both are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). who.int The acceptance criteria for accuracy are usually within ±15% of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15%. who.int

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. who.int

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal. It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution. who.int

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal value (±20% for LLOQ) who.int
Precision (%CV)≤ 15% (≤ 20% for LLOQ) who.int
Matrix EffectCV ≤ 15% across different matrix lots who.int

Biological Roles and Molecular Mechanisms of Action Non Clinical/non Toxicological Studies

Investigation of Biological Activity in Non-Mammalian Systems

Following a comprehensive search of scientific literature, no studies were identified that specifically investigated the biological activities of 2-Heptanone (B89624), 6-hydroxy-5-methyl- (9CI) in non-mammalian systems. While research exists for structurally related isomers, such as 6-methyl-2-heptanone, which has demonstrated antifungal properties, this information is not applicable to the specific compound of interest as per the strict focus of this article.

Antifungal Activities (e.g., against Alternaria solani by 6-methyl-2-heptanone)

There are no available research findings on the antifungal activities of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) against any fungal species, including Alternaria solani.

Impact on Fungal Hyphal and Conidial Integrity and Metabolism

No studies have been published detailing the impact of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) on the hyphal and conidial integrity or the metabolic processes of any fungi.

Molecular Mechanisms of Antifungal Action (e.g., membrane permeability, ATP release, gene expression)

The molecular mechanisms underlying any potential antifungal action of 2-Heptanone, 6-hydroxy-5-methyl- (9CI), such as effects on membrane permeability, ATP release, or gene expression, have not been investigated or reported in the available scientific literature.

Role in Chemical Ecology (e.g., as a volatile organic compound (VOC) from microorganisms)

There is no scientific literature available that identifies or discusses the role of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) as a volatile organic compound (VOC) in the context of chemical ecology. Research into microbial VOCs has identified other related ketones, but not this specific compound. swesiaq.se

Receptor Interaction Studies (e.g., modulation of TRPM8 channels by isomers)

No receptor interaction studies for 2-Heptanone, 6-hydroxy-5-methyl- (9CI) have been published. Therefore, its potential to modulate receptors such as the TRPM8 channel remains uninvestigated.

Investigating Biogenic Emissions from Plants and Microorganisms

There are currently no studies in the scientific literature that report the biogenic emission of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) from either plant or microbial sources. While the emission of various volatile organic compounds from these sources is a field of active research, this particular compound has not been identified as a biogenic emission. researchgate.net

Computational and Theoretical Investigations of 2 Heptanone, 6 Hydroxy 5 Methyl 9ci

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the ground-state geometry and electronic properties of molecules. For 2-Heptanone (B89624), 6-hydroxy-5-methyl-, these calculations would optimize the molecular structure to find the lowest energy arrangement of its atoms.

The resulting geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the ketone group is expected to have a length of approximately 1.22 Å, while the C-O bond of the secondary alcohol would be around 1.43 Å. The carbon-carbon single bonds will vary slightly depending on their position within the aliphatic chain, but typically measure around 1.54 Å.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. For a molecule like 2-Heptanone, 6-hydroxy-5-methyl-, the HOMO is likely to be localized around the oxygen atoms of the hydroxyl and carbonyl groups due to the presence of lone pairs, while the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. This distribution makes the carbonyl oxygen a site for nucleophilic attack and the carbonyl carbon an electrophilic center.

Table 7.1: Predicted Molecular and Electronic Parameters

Parameter Predicted Value/Description
C=O Bond Length ~1.22 Å
C-O (alcohol) Bond Length ~1.43 Å
O-H Bond Length ~0.96 Å
C-C-C Bond Angles ~109.5° (for sp3 carbons)
HOMO Localization Lone pair orbitals of oxygen atoms

| LUMO Localization | π* orbital of the carbonyl group |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 2-Heptanone, 6-hydroxy-5-methyl- can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these single bonds. The goal is to identify the most stable conformers, which are those that reside at energy minima on the potential energy surface.

The primary rotatable bonds in this molecule are the C-C bonds of the heptane (B126788) backbone. Rotations around these bonds will lead to different spatial relationships between the bulky methyl group at position 5, the hydroxyl group at position 6, and the carbonyl group at position 2. Steric hindrance between these functional groups will be a major factor in determining conformational stability. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl group's oxygen could significantly stabilize certain conformations, leading to a folded, cyclic-like structure.

A complete analysis would involve systematically rotating each key dihedral angle and calculating the potential energy at each step. The results would be plotted on an energy landscape, a multi-dimensional graph where the axes represent the dihedral angles and the vertical dimension represents energy. The valleys in this landscape correspond to stable or metastable conformers.

Spectroscopic Prediction and Validation

Computational methods can predict various types of spectra, which can then be used to validate experimental findings or to provide a reference where experimental data is unavailable.

Theoretical Infrared (IR) Spectroscopy: A calculated IR spectrum for 2-Heptanone, 6-hydroxy-5-methyl- would show characteristic absorption bands for its functional groups. The most prominent peaks would be:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

A sharp, strong absorption peak around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The IR spectrum for the related compound 2-heptanone shows a similar strong carbonyl peak. nist.gov

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation.

¹H NMR: The spectrum would be complex. Key signals would include a singlet for the methyl protons adjacent to the carbonyl group (C1), a singlet for the methyl protons at C5, and distinct multiplets for the methylene (B1212753) protons along the chain (C3, C4). The proton attached to the hydroxyl group would appear as a broad singlet whose chemical shift is dependent on concentration and solvent. A predicted ¹H NMR spectrum for the similar compound 4-hydroxy-5-methyl-2-hexanone (B1615905) shows how such signals are assigned to specific protons. chegg.comchegg.com

¹³C NMR: The spectrum would show eight distinct signals, one for each unique carbon atom. The carbonyl carbon (C2) would have the largest chemical shift, typically in the range of 200-210 ppm. The carbon bearing the hydroxyl group (C6) would appear around 60-70 ppm. The remaining aliphatic carbons would have signals in the 10-50 ppm range.

Table 7.2: Predicted Spectroscopic Features

Spectroscopy Feature Predicted Position/Range
IR O-H Stretch 3200-3600 cm⁻¹ (broad)
IR C=O Stretch ~1715 cm⁻¹ (strong, sharp)
¹³C NMR C=O Carbon 200-210 ppm
¹³C NMR C-OH Carbon 60-70 ppm

| ¹H NMR | -COCH₃ Protons | ~2.1 ppm (singlet) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For 2-Heptanone, 6-hydroxy-5-methyl-, an MD simulation would typically place one or more molecules in a simulation box, often filled with a solvent like water, to study its behavior and interactions.

These simulations are crucial for understanding how the molecule interacts with its environment. The hydroxyl group is a hydrogen bond donor and acceptor, while the carbonyl group is a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds with surrounding water molecules or with other molecules of the same compound. This information is vital for predicting properties like solubility, viscosity, and boiling point. The simulations can also reveal how the molecule might interact with a biological target, such as the active site of an enzyme, by mapping out the key intermolecular forces like hydrogen bonds and van der Waals interactions.

Structure-Activity Relationship (SAR) Modeling for Related Compounds

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity. While SAR data for 2-Heptanone, 6-hydroxy-5-methyl- itself is not available, we can infer potential relationships by examining related ketone and alcohol compounds.

General QSAR models have been developed for ketones and alcohols, often relating properties like flavor thresholds or toxicity to molecular descriptors. researchgate.netnih.gov For instance, studies on various ketones have shown that antifungal activity can be related to electronic descriptors. researchgate.net In the context of herbicidal activity, the position and electronic nature of substituents on ketone-based hybrids have been shown to be crucial for their potency. nih.gov

Table 7.3: SAR Comparison with Related Compounds

Compound Name Structure Key Difference from Target Compound Potential Impact on Properties
2-Heptanone, 6-hydroxy-5-methyl- C8H16O2 (Reference Structure) Baseline properties.
6-Methyl-2-heptanone sigmaaldrich.comnist.gov C8H16O Lacks the 6-hydroxy group. Reduced polarity and loss of hydrogen bonding capability; likely more volatile and less water-soluble.
5-Methyl-2-heptanone (B97569) nist.govnist.gov C8H16O Lacks the 6-hydroxy group and has a different methyl position. Similar to 6-Methyl-2-heptanone but with altered steric profile, potentially affecting receptor binding.

| 2-Heptanone nist.gov | C7H14O | Lacks both the 5-methyl and 6-hydroxy groups. | Simpler, less sterically hindered structure; acts as a baseline for the effect of substitution. |

This comparative approach suggests that both the hydroxyl and methyl groups are key determinants of the molecule's properties. The hydroxyl group, in particular, introduces polarity and hydrogen bonding potential, which would strongly influence its interactions with biological systems compared to simple alkyl ketones.

Synthesis and Characterization of Derivatives and Analogues of 2 Heptanone, 6 Hydroxy 5 Methyl 9ci

Structural Modifications for Exploring Biological or Material Applications

The inherent functionality of 2-Heptanone (B89624), 6-hydroxy-5-methyl- (9CI), namely the ketone and hydroxyl groups, provides reactive sites for a multitude of chemical transformations. These modifications are pivotal in the rational design of new molecules with tailored properties for biological and material science applications.

One common strategy to enhance biological activity is the introduction of an α,β-unsaturated ketone moiety. This structural feature is a well-known pharmacophore present in many biologically active compounds. The synthesis of such derivatives often involves an aldol (B89426) condensation reaction between a suitable aldehyde and a ketone, followed by dehydration. For instance, α,β-unsaturated ketones have been synthesized and evaluated for a range of biological activities, including anticancer, antioxidant, and neuroprotective effects. nih.govnih.govelsevierpure.com A general approach involves the condensation of an aromatic aldehyde with a ketone in the presence of a base like sodium hydroxide (B78521) to yield the corresponding chalcone-like compound. nih.gov These derivatives can then be further modified to create heterocyclic analogues, such as pyrans and pyrazolines, which have also shown significant biological potential. nih.gov

In the realm of material science, the ketone functionality can be leveraged for the synthesis of functional polymers. For example, a ketone-containing monomer can be synthesized and subsequently polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This approach allows for the creation of well-defined homo- and block copolymers. The ketone groups along the polymer backbone can then be used as handles for post-polymerization modification, such as the attachment of specific molecules via oxime ligation, to create materials with tailored properties for applications in drug delivery or diagnostics. nih.gov

The table below summarizes examples of structural modifications and their potential applications.

Modification Type Example Derivative Class Potential Application Key Synthetic Strategy
Introduction of Unsaturationα,β-Unsaturated KetonesAnticancer, Antioxidant nih.govAldol Condensation
Heterocycle FormationPyrazolines, Isoxazolines nih.govAntitumor, EGFR Inhibition nih.govCyclization of α,β-unsaturated ketones
PolymerizationKetone-functionalized Polymers nih.govDrug Delivery, Biomaterials nih.govRAFT Polymerization

Preparation of Chiral Derivatives and Enantiomeric Separations

The presence of a stereocenter at the carbon bearing the hydroxyl group in 2-Heptanone, 6-hydroxy-5-methyl- (9CI) means that it can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the preparation of enantiomerically pure or enriched forms a critical aspect of medicinal chemistry research.

Several strategies can be employed for the asymmetric synthesis of chiral β-hydroxy ketones. One of the most powerful methods is the Sharpless asymmetric dihydroxylation of a corresponding silyl (B83357) enol ether. This reaction utilizes a chiral ligand to direct the stereochemical outcome of the dihydroxylation, leading to the formation of a chiral diol that can be further transformed into the desired β-hydroxy ketone. For example, the enantioselective synthesis of (S)- and (R)-3-hydroxy-5-methyl-2-hexanone has been achieved using AD-mix-α and AD-mix-β, respectively, demonstrating the utility of this method for preparing specific enantiomers.

Another approach is the use of chiral catalysts in aldol reactions. For instance, the Mukaiyama aldol reaction, which involves the reaction of a silyl enol ether with an aldehyde, can be rendered enantioselective by using a chiral Lewis acid catalyst. This method has been successfully applied to the synthesis of a variety of chiral δ-hydroxy-β-keto esters. nih.gov

Enantiomeric separation of a racemic mixture is an alternative to asymmetric synthesis. This can be achieved through various chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. These methods rely on the differential interaction of the enantiomers with the chiral selector, allowing for their separation and quantification.

The following table outlines key methods for preparing chiral derivatives.

Method Description Example Application
Sharpless Asymmetric DihydroxylationEnantioselective dihydroxylation of a silyl enol ether using a chiral ligand.Synthesis of enantiomerically enriched 3-hydroxy-5-methyl-2-hexanone.
Asymmetric Aldol ReactionsUse of chiral catalysts to control the stereochemistry of the aldol reaction.Synthesis of chiral δ-hydroxy-β-keto esters. nih.gov
Chiral ChromatographySeparation of enantiomers from a racemic mixture using a chiral stationary phase.Resolution of racemic mixtures of hydroxy ketones.

Functionalization at the Hydroxyl Group

The secondary hydroxyl group in 2-Heptanone, 6-hydroxy-5-methyl- (9CI) is a prime site for functionalization, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties. The most common transformations at this position are esterification and etherification.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. This modification can significantly impact the lipophilicity and metabolic stability of the parent compound. A variety of methods can be employed for esterification, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through acid-catalyzed reactions. A heterogeneous aerobic oxidative esterification of α-hydroxy ketones with alcohols has also been reported, offering a green and efficient route to α-keto esters. acs.org

Etherification , the formation of an ether linkage, is another important functionalization strategy. This can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. nih.gov More modern methods include reductive etherification, where an aldehyde or ketone is reacted with an alcohol in the presence of a reducing agent. researchgate.netresearchgate.net This one-pot procedure provides a convenient route to both symmetrical and unsymmetrical ethers. researchgate.net

These functionalization reactions are summarized in the table below.

Functionalization Reagents/Conditions Product
EsterificationCarboxylic acid, DCC, DMAPEster
Esterificationα-Hydroxy ketone, alcohol, CuMn/HT catalyst, O₂ acs.orgα-Keto ester
Etherification (Williamson)Base (e.g., NaH), Alkyl halideEther
Reductive EtherificationAldehyde/Ketone, Alcohol, Reducing agent (e.g., Triethylsilane), Yb(OTf)₃ catalyst researchgate.netEther

Derivatization for Enhanced Analytical Detection

For the purpose of analytical detection and quantification, particularly in complex matrices, it is often necessary to derivatize the analyte to improve its chromatographic behavior and detector response. Both the ketone and hydroxyl functionalities of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) can be targeted for derivatization.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polarity of the hydroxyl group can lead to poor peak shape and thermal instability. A common derivatization strategy is silylation, where the hydroxyl group is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

The ketone group can be derivatized to form an oxime, which often exhibits better chromatographic properties than the parent ketone. A particularly effective reagent for this is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oximes are highly electron-capturing, making them ideal for sensitive detection by GC with an electron capture detector (ECD) or for GC-MS analysis. nih.gov This method avoids the disadvantages of other derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), as the PFBHA derivatives are thermally stable and the reaction is typically quantitative. nih.gov

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization may not always be necessary, but can be employed to enhance UV or fluorescence detection. For instance, an HPLC method for the analysis of the isomeric 6-hydroxy-6-methyl-2-heptanone has been developed using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.

Common derivatization strategies are presented in the table below.

Analytical Technique Target Functional Group Derivatizing Reagent Derivative
GC-MSHydroxylN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.govTrimethylsilyl ether
GC-MS/GC-ECDKetoneO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) nih.govPFBHA-oxime
HPLC---

Synthesis of Isomers for Comparative Studies

To understand the structure-activity relationships and the influence of the positions of the hydroxyl and methyl groups on the properties of the molecule, the synthesis of its isomers is of great importance. Two key isomers for comparative studies are 4-hydroxy-6-methyl-2-heptanone and 6-hydroxy-6-methyl-2-heptanone.

The synthesis of 4-hydroxy-6-methyl-2-heptanone can be achieved via a crossed-aldol condensation between acetone (B3395972) and isovaleraldehyde (B47997). acs.org This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide. The conditions can be controlled to favor the formation of the β-hydroxy ketone.

6-Hydroxy-6-methyl-2-heptanone can be prepared by the hydration of 6-methyl-5-hepten-2-one (B42903). This reaction is typically acid-catalyzed, for example, by shaking a mixture of the unsaturated ketone with sulfuric acid.

The synthetic routes to these isomers are summarized below.

Isomer Starting Materials Key Reaction Reference
4-Hydroxy-6-methyl-2-heptanoneAcetone, IsovaleraldehydeCrossed-Aldol Condensation acs.org
6-Hydroxy-6-methyl-2-heptanone6-Methyl-5-hepten-2-oneAcid-catalyzed Hydration

Future Research Directions and Applications in Advanced Chemical Research

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The pursuit of green chemistry and sustainable manufacturing processes necessitates a shift from traditional chemical synthesis to biocatalytic methods. For 2-Heptanone (B89624), 6-hydroxy-5-methyl-, the exploration of novel biocatalytic pathways is a paramount future objective. Research in this area could focus on identifying and engineering enzymes, such as oxidoreductases and hydroxylases, capable of selectively hydroxylating a 5-methyl-2-heptanone (B97569) precursor. The biosynthesis of the related compound, 2-heptanone, by various bacteria, including those found in honey bee hives, suggests that microbial systems may harbor the enzymatic machinery adaptable for the production of more complex heptanone derivatives. researchgate.net Future investigations should aim to screen microbial libraries and employ metabolic engineering and directed evolution techniques to develop efficient and stereoselective biocatalytic routes to 2-Heptanone, 6-hydroxy-5-methyl-.

Table 1: Potential Biocatalytic Approaches for Sustainable Production

Biocatalytic StrategyPotential Enzyme ClassPrecursor MoleculeResearch Focus
Whole-cell BiotransformationCytochrome P450 monooxygenases5-methyl-2-heptanoneScreening of microbial strains for hydroxylation activity.
Isolated Enzyme CatalysisAlcohol Dehydrogenases5-methyl-2,6-heptanedioneStereoselective reduction of a diketone precursor.
Metabolic EngineeringGenetically Modified Organisms (e.g., E. coli, S. cerevisiae)Simple carbon sources (e.g., glucose)Design and implementation of a de novo biosynthetic pathway.

Targeted Synthesis of Specific Stereoisomers for Mechanistic Studies

The presence of two chiral centers in 2-Heptanone, 6-hydroxy-5-methyl- (at carbons 5 and 6) means that four possible stereoisomers exist. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the targeted synthesis of each specific stereoisomer is crucial for detailed mechanistic studies. Seminal work in the field of pheromone synthesis has already highlighted a method for the separation of diastereomeric mixtures of this compound. Specifically, a mixture of (5S,6R)- and (5R,6R)-6-hydroxy-5-methyl-2-heptanone was separated chromatographically, facilitated by the fact that the (5S,6R)-isomer readily forms a crystalline hemiacetal, making it less polar. epdf.pub This foundational work opens the door for future research to develop scalable and highly stereoselective synthetic routes to all four stereoisomers in high purity. Modern asymmetric synthesis methodologies, such as substrate-controlled and catalyst-controlled reactions, will be instrumental in achieving this goal.

Table 2: Known Stereoisomers and Separation Insights

StereoisomerCAS NumberSeparation PrinciplePhysical Property Insight
(5S,6R)-6-hydroxy-5-methylheptan-2-one130650-58-7 vulcanchem.comChromatographic separation based on polarityForms a crystalline hemiacetal, reducing polarity epdf.pub
(5R,6R)-6-hydroxy-5-methylheptan-2-oneNot specifiedChromatographic separationMore polar than the (5S,6R) isomer epdf.pub
(5S,6S)-6-hydroxy-5-methylheptan-2-oneNot specifiedNot yet describedFuture synthetic target
(5R,6S)-6-hydroxy-5-methylheptan-2-oneNot specifiedNot yet describedFuture synthetic target

Development of Advanced Analytical Methodologies for Complex Matrices

To understand the biological roles and environmental fate of 2-Heptanone, 6-hydroxy-5-methyl-, sensitive and selective analytical methods are required for its detection and quantification in complex matrices such as biological tissues, insect secretions, and environmental samples. Future research should focus on the development of advanced analytical techniques beyond traditional gas chromatography-mass spectrometry (GC-MS). This could include the use of multidimensional chromatography (e.g., GCxGC-ToF-MS) for enhanced separation and identification in volatile profiles, as well as the development of chiral stationary phases for the direct separation and quantification of all four stereoisomers. Furthermore, the synthesis of isotopically labeled internal standards would significantly improve the accuracy of quantification.

Elucidation of Undiscovered Biological Roles in Ecological Interactions

The structural similarity of 2-Heptanone, 6-hydroxy-5-methyl- to known insect pheromones and defense compounds strongly suggests it may play a significant role in ecological interactions. For instance, 2-heptanone itself is a known semiochemical in honey bees, and 6-methyl-2-heptanone has demonstrated antifungal properties. researchgate.net It is highly probable that 2-Heptanone, 6-hydroxy-5-methyl- also functions as a pheromone, allomone, or kairomone in certain species. Future research should involve its inclusion in screenings of insect-produced volatile blends and its evaluation in behavioral bioassays with various insect species. The availability of pure stereoisomers will be critical in these studies, as different isomers may elicit different or even antagonistic behavioral responses.

Integration with Materials Science for Functional Molecule Design

The intersection of natural product chemistry and materials science offers exciting opportunities for the creation of novel functional materials. The chiral nature and the presence of both a hydroxyl and a ketone functional group in 2-Heptanone, 6-hydroxy-5-methyl- make it an interesting candidate for integration into polymeric materials. Future research could explore its use as a chiral building block in the synthesis of biodegradable polymers, where the stereochemistry of the monomer could influence the physical properties of the resulting material. Additionally, it could be investigated as a component of "smart" materials that release a volatile active compound in response to specific stimuli, potentially for applications in agriculture as a pest repellent or attractant.

Computational Design of Novel Analogues with Desired Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. For 2-Heptanone, 6-hydroxy-5-methyl-, computational studies could be employed to design novel analogues with enhanced or modified biological activity, improved stability, or different volatilities. By creating a pharmacophore model based on its presumed interaction with a biological receptor (e.g., an olfactory receptor in an insect antenna), researchers can design and screen virtual libraries of related compounds. This in silico approach can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new and more effective bioregulators for applications in pest management and beyond.

Q & A

Q. What analytical techniques are recommended for structural elucidation of 6-hydroxy-5-methyl-2-heptanone?

To confirm the structural identity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl and ketone moieties) by characteristic absorption bands (e.g., ~3400 cm⁻¹ for -OH, ~1700 cm⁻¹ for C=O) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve stereochemistry and substituent positions. For example, diastereotopic protons in the 5-methyl and 6-hydroxy groups would show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C₈H₁₆O₂) via exact mass measurements, while fragmentation patterns help deduce the backbone structure .
  • Chiral Chromatography : Separate enantiomers using chiral columns, as stereoisomerism is critical for biological activity .

Q. How can researchers optimize the detection of 6-hydroxy-5-methyl-2-heptanone in complex biological matrices?

  • Headspace Solid-Phase Microextraction (HS-SPME) : Pre-concentrate volatile compounds from biological samples (e.g., plant tissues or microbial cultures) to enhance sensitivity .
  • Gas Chromatography–Mass Spectrometry (GC–MS) : Use a polar capillary column (e.g., DB-WAX) to resolve hydroxylated ketones from co-eluting compounds. Derivatization (e.g., silylation) may improve volatility .
  • Chemometric Analysis : Apply Principal Component Analysis (PCA) to distinguish target signals from background noise in multi-component systems, as demonstrated in VOC profiling of seaweed .

Q. What safety protocols should be followed when handling 6-hydroxy-5-methyl-2-heptanone?

  • Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation exposure, as related ketones (e.g., 5-methyl-3-heptanone) cause respiratory irritation at >25 ppm .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid open flames due to flammability risks .
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds, adhering to EPA/OSHA guidelines .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biosynthesis pathways of 6-hydroxy-5-methyl-2-heptanone?

  • Comparative Genomics : Identify homologs of methylketone synthase genes (e.g., yneP in Bacillus spp.) across microbial strains to explain divergent production levels .
  • Isotopic Labeling : Track carbon flux using ¹³C-labeled precursors (e.g., acetate) in microbial cultures to map metabolic intermediates and branch points .
  • Enzyme Assays : Purify candidate enzymes (e.g., cytochrome P450s) and test substrate specificity in vitro to confirm hydroxylation at C6 and methylation at C5 .

Q. How can in vitro calcium signaling assays be designed to study receptor interactions with 6-hydroxy-5-methyl-2-heptanone?

  • HEK293 Cell Model : Transfect cells with putative olfactory or GPCR receptors (e.g., STR-2 homologs) and monitor intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fura-2) .
  • Dose-Response Curves : Apply 6-hydroxy-5-methyl-2-heptanone (0.1–100 µM) and measure EC₅₀ values to quantify potency. Use benzaldehyde as a negative control to validate specificity .
  • Kinetic Analysis : Record Ca²⁺ dynamics over time (e.g., peak at 3.5 min post-exposure) to differentiate transient vs. sustained signaling .

Q. What methodologies assess the environmental mobility and bioaccumulation potential of 6-hydroxy-5-methyl-2-heptanone?

  • Soil Column Studies : Measure leaching potential using OECD Guideline 312. A log Kₒₜₕ < 2 suggests high mobility in sandy soils .
  • Aquatic Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) to determine LC₅₀ and assess acute toxicity .
  • Bioaccumulation Factor (BAF) : Calculate BAF in model organisms (e.g., zebrafish) using radiolabeled compound. A BAF > 5000 indicates significant bioaccumulation .

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